molecular formula C20H21N3O3S B2567243 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396686-38-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No. B2567243
CAS RN: 1396686-38-6
M. Wt: 383.47
InChI Key: YIRWCRBSINDFRI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

One significant area of research involves the synthesis of benzothiazole derivatives and their evaluation for antitumor activities. For instance, derivatives bearing different heterocyclic rings were synthesized to explore their potential antitumor activity in vitro against human tumor cell lines derived from various neoplastic diseases. Compounds showed considerable anticancer activity against certain cancer cell lines, highlighting the potential therapeutic applications of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Structure-Activity Relationships in Drug Design

Another research avenue is the investigation of structure-activity relationships, particularly in the design of dual inhibitors for targets like phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). Studies have shown that altering heterocyclic rings can improve metabolic stability, demonstrating the importance of structural modifications in the development of more stable and effective therapeutic agents (Stec et al., 2011).

Antibacterial Activities

Research on N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives has shown promising in vitro antibacterial activity against common pathogens such as Staphylococcus Aureus and Escherichia Coli. These findings suggest potential applications of these compounds in developing new antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

Anticonvulsant Evaluation

The synthesis and evaluation of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities have also been explored. Certain compounds exhibited significant anticonvulsant activity, offering insights into the development of new treatments for epilepsy and related disorders (Nath et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-12-4-5-13(2)19-18(12)22-20(27-19)23(3)10-17(24)21-9-14-6-7-15-16(8-14)26-11-25-15/h4-8H,9-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRWCRBSINDFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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